2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid
Overview
Description
“2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic Acid” (CAS# 836-12-4) is a research chemical . It has a molecular weight of 254.19 and a molecular formula of C7H5F3N2O3S .
Molecular Structure Analysis
The compound’s canonical SMILES representation isC1=C(N=C(NC1=O)SCC(=O)O)C(F)(F)F
. Its InChI is InChI=1S/C7H5F3N2O3S/c8-7(9,10)3-1-4(13)12-6(11-3)16-2-5(14)15/h1H,2H2,(H,14,15)(H,11,12,13)
. Physical And Chemical Properties Analysis
The compound has a boiling point of 326.8 ℃ at 760 mmHg and a density of 1.73 g/cm³ . It has a LogP value of 0.96540 . The compound has a topological polar surface area of 104 .Relevant Papers The compound is mentioned in patents related to inhibitors of α-amino-β-carboxymuconic acid semialdehyde decarboxylase . Further details about these papers are not available in the search results.
Scientific Research Applications
Medicine
Compounds with trifluoromethyl groups are known to improve the polarity, dipole moment, stability, and lipophilicity of target products, making them valuable in medicinal chemistry for drug development .
Pesticides
The trifluoromethyl group’s ability to enhance stability and lipophilicity also makes it useful in the synthesis of agrochemicals, potentially leading to more effective pesticides .
Material Science
Organic compounds containing trifluoromethyl groups contribute to the creation of new functional materials due to their improved physical and chemical properties .
Pharmacological Activities
Fluorine-containing functional groups, including trifluoromethyl, are associated with numerous pharmacological activities, which could be explored for this compound as well .
Synthesis and Application in Industry
Trifluoromethylpyridines and their derivatives have applications in both the agrochemical and pharmaceutical industries, suggesting potential industrial synthesis applications for this compound .
Lipid Kinase Inhibition
Compounds like Alpelisib that contain trifluoromethyl groups have been used to inhibit lipid kinases involved in cell proliferation and metabolism, indicating a possible research application in this area .
properties
IUPAC Name |
2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3S/c8-7(9,10)3-1-4(13)12-6(11-3)16-2-5(14)15/h1H,2H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYPOWHFQWKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)SCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628597 | |
Record name | {[4-Oxo-6-(trifluoromethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid | |
CAS RN |
836-12-4 | |
Record name | {[4-Oxo-6-(trifluoromethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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